Octane-1,8-diamine, N,N'-bis(2-furoyl)-
Description
"Octane-1,8-diamine, N,N'-bis(2-furoyl)-" is a synthetic organic compound derived from octane-1,8-diamine, where both terminal amine groups are acylated with 2-furoyl moieties.
Properties
Molecular Formula |
C18H24N2O4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[8-(furan-2-carbonylamino)octyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H24N2O4/c21-17(15-9-7-13-23-15)19-11-5-3-1-2-4-6-12-20-18(22)16-10-8-14-24-16/h7-10,13-14H,1-6,11-12H2,(H,19,21)(H,20,22) |
InChI Key |
GSNCWYWYZGPKEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCCCCCCCNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare "Octane-1,8-diamine, N,N'-bis(2-furoyl)-" with structurally or functionally related compounds, emphasizing molecular features, properties, and research findings.
Table 1: Key Properties of Octane-1,8-diamine Derivatives and Analogues
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties Lipophilicity: The 2-furoyl groups in the target compound enhance lipophilicity compared to acetylated analogs like N,N'-Diacetyl-1,4-phenylenediamine, which has a lower molecular weight (192.22 vs. 332.4) and fewer hydrophobic moieties . Electron-Withdrawing vs. In contrast, the aromatic furan rings in the target compound may stabilize the structure via resonance and improve binding to aromatic biological targets .
Biological and Research Relevance WIN 18,446: This compound has been experimentally tested in biological systems, suggesting utility in enzyme inhibition or metabolic studies. Its dichloroacetamide groups may confer specificity toward thiol-containing enzymes . N,N'-Diacetyl-1,4-phenylenediamine: Primarily used in non-biological research (e.g., polymer chemistry), highlighting how acyl group selection dictates application scope .
Stability and Solubility The dichloroacetamide groups in WIN 18,446 may render it less stable under basic or nucleophilic conditions compared to the target compound’s furan-based amides, which are less electrophilic.
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